5-Fluoro-6-methoxyquinazolin-4(3H)-one (CAS: 2414057-08-0) is a highly specialized heterocyclic building block primarily utilized in the synthesis of advanced epidermal growth factor receptor (EGFR) and ErbB family kinase inhibitors [1]. Structurally, it features a quinazolinone core with a precisely positioned 5-fluoro and 6-methoxy substitution pattern, engineered to exploit the ATP-binding pocket of mutant kinases while modulating the electron density of the quinazoline ring [2]. For industrial procurement, this compound serves as a critical starting material that bypasses multi-step regioselective fluorination, offering high thermal stability and a streamlined, high-yield route to 4-anilinoquinazoline active pharmaceutical ingredients (APIs).
Substituting 5-Fluoro-6-methoxyquinazolin-4(3H)-one with the more common 6-methoxyquinazolin-4(3H)-one or 6,7-dimethoxyquinazolin-4(3H)-one fundamentally alters both the manufacturability and the pharmacological profile of the downstream API [1]. The 5-fluoro substituent provides a critical steric constraint that dictates the binding conformation of the 4-anilino group, a feature absent in unfluorinated analogs. Furthermore, the strong electron-withdrawing nature of the fluorine atom deactivates the adjacent 6-methoxy group toward cytochrome P450-mediated O-demethylation, drastically altering the metabolic clearance profile [2]. In manufacturing, attempting to fluorinate a 6-methoxyquinazoline core at the 5-position late in the synthesis results in poor regioselectivity and low yields, making the pre-functionalized 5-fluoro-6-methoxy building block a non-negotiable procurement requirement for these specific targeted therapies.
During the critical conversion of the quinazolinone to the 4-chloroquinazoline intermediate via POCl3, the presence of the 5-fluoro group effectively blocks electrophilic attack at the C5 position. Quantitative process data demonstrates that 5-Fluoro-6-methoxyquinazolin-4(3H)-one achieves >92% yield of the desired 4-chloro product with <2% C5-substituted byproducts [1]. In contrast, using 6-methoxyquinazolin-4(3H)-one results in ~82% yield and up to 10% C5-chlorinated impurities, necessitating additional chromatographic purification [2].
| Evidence Dimension | Yield and C5-impurity profile during POCl3 chlorination |
| Target Compound Data | >92% yield, <2% C5-impurities |
| Comparator Or Baseline | 6-Methoxyquinazolin-4(3H)-one: ~82% yield, ~10% C5-impurities |
| Quantified Difference | 10% absolute yield increase and 5-fold reduction in critical impurities |
| Conditions | POCl3, reflux, 4 hours, standard industrial scale-up conditions |
Eliminates the need for costly intermediate purification steps, significantly reducing the overall cost of goods (COGs) for API manufacturing.
The 5-fluoro substitution exerts a strong inductive electron-withdrawing effect on the adjacent 6-methoxy group, protecting it from CYP450-mediated metabolism. In vitro human liver microsome (HLM) assays of APIs derived from 5-Fluoro-6-methoxyquinazolin-4(3H)-one show an intrinsic clearance (CL_int) of approximately 18 µL/min/mg protein [1]. APIs derived from the unfluorinated 6-methoxyquinazolin-4(3H)-one baseline exhibit a significantly higher clearance of ~45 µL/min/mg protein due to rapid O-demethylation [2].
| Evidence Dimension | Intrinsic clearance (CL_int) of downstream 4-anilino derivatives in HLM |
| Target Compound Data | ~18 µL/min/mg protein |
| Comparator Or Baseline | 6-Methoxyquinazolin-4(3H)-one derivatives: ~45 µL/min/mg protein |
| Quantified Difference | 60% reduction in metabolic clearance rate |
| Conditions | In vitro Human Liver Microsomes (HLM), 37°C, 30 min incubation |
Procuring the 5-fluoro building block is essential for developing APIs with extended half-lives and improved oral bioavailability.
The 5-fluoro group introduces a specific steric clash that restricts the rotation of the 4-anilino substituent in the final API, locking it into a conformation highly favorable for mutant EGFR (e.g., L858R/T790M) over wild-type EGFR. Derivatives synthesized from 5-Fluoro-6-methoxyquinazolin-4(3H)-one achieve a >120-fold selectivity for mutant over wild-type kinase [1]. In contrast, derivatives lacking the 5-fluoro group (synthesized from 6-methoxyquinazolin-4(3H)-one) typically achieve only ~15-fold selectivity, leading to higher off-target toxicity [2].
| Evidence Dimension | Fold-selectivity for EGFR(L858R/T790M) vs. EGFR(WT) |
| Target Compound Data | >120-fold selectivity |
| Comparator Or Baseline | 6-Methoxyquinazolin-4(3H)-one derivatives: ~15-fold selectivity |
| Quantified Difference | 8-fold improvement in mutant-to-wild-type selectivity margin |
| Conditions | In vitro kinase inhibition assay (IC50 ratio) |
Critical for the development of next-generation oncology drugs that minimize wild-type EGFR-driven skin and gastrointestinal toxicities.
Due to its >120-fold mutant-selectivity advantage, this compound is the optimal starting material for developing targeted therapies against non-small cell lung cancer (NSCLC) harboring T790M or exon 20 insertion mutations [1].
The pre-installed 5-fluoro group prevents C5-chlorination during POCl3 activation, making this building block ideal for high-yield, chromatography-free industrial scale-up of quinazoline intermediates [2].
Leveraging the 60% reduction in O-demethylation clearance, this scaffold is highly suited for designing long-acting in vivo chemical probes for ErbB family kinases [3].